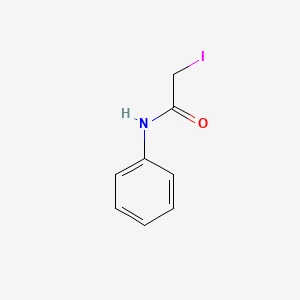

2-Iodo-N-phenylacetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8INO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNAWCUIZOCJNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CI | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7212-28-4 | |

| Record name | 2-Iodo-N-phenylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Iodo-N-phenylacetamide: Properties, Synthesis, and Applications in Proteomics

Abstract

2-Iodo-N-phenylacetamide, also known as iodoacetanilide, is a vital alkylating agent extensively utilized in the fields of biochemistry and proteomics. Its primary utility lies in the specific and irreversible modification of cysteine residues within proteins. This modification, termed S-alkylation, is a cornerstone of sample preparation for mass spectrometry-based proteomics, preventing the reformation of disulfide bonds and enabling accurate protein identification and quantification. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and core applications of this compound. We delve into the mechanistic underpinnings of its reactivity, provide detailed, field-tested protocols for its synthesis and application, and discuss critical considerations for its use, including potential side reactions and safe handling procedures. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals employing this reagent in their workflows.

Physicochemical and Spectroscopic Properties

This compound is a solid organic compound whose utility is defined by its chemical structure: an electrophilic iodinated carbon alpha to an amide carbonyl group. These features dictate its reactivity and physical characteristics.

Core Chemical Properties

A summary of the key physicochemical properties for this compound is presented below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Iodoacetanilide, N-Phenyl-2-iodoacetamide | [1][2] |

| CAS Number | 7212-28-4 | [1][2] |

| Molecular Formula | C₈H₈INO | [1][2] |

| Molecular Weight | 261.06 g/mol | [1][2] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 143 °C | [2] |

| Solubility | Limited solubility in water. Soluble in organic solvents like Dimethyl Sulfoxide (DMSO), ethanol, and acetone. | [3][4] |

Spectroscopic Analysis

Definitive, experimentally-derived spectra for this compound are not widely available in public databases. The following analysis is based on predicted data and comparison with structurally similar compounds, such as 2-phenylacetamide and N-(2-iodophenyl)acetamide.

-

¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments.

-

Aromatic Protons (C₆H₅): A complex multiplet pattern between δ 7.0-7.6 ppm, integrating to 5 protons. The exact shifts depend on the substitution pattern.

-

Amide Proton (NH): A broad singlet typically appearing downfield, around δ 8.0-9.0 ppm. Its position is highly dependent on solvent and concentration.

-

Methylene Protons (CH₂I): A sharp singlet around δ 3.8-4.0 ppm, integrating to 2 protons. The high chemical shift is due to the deshielding effect of the adjacent iodine atom and carbonyl group.

-

-

¹³C NMR Spectroscopy (Predicted): The carbon spectrum would provide insight into the carbon framework.

-

Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.

-

Aromatic Carbons (C₆H₅): Multiple signals between δ 120-140 ppm.

-

Methylene Carbon (CH₂I): A signal significantly upfield, expected around δ 5-10 ppm, due to the heavy atom effect of iodine.

-

-

Mass Spectrometry (MS): In electrospray ionization (ESI), the molecule would be expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 261.97.[5]

Synthesis of this compound

The most efficient and common laboratory synthesis of this compound involves a halogen exchange reaction, specifically the Finkelstein reaction. This method converts the more readily available 2-chloro-N-phenylacetamide into the desired iodo-derivative.

Caption: Synthetic pathway for this compound.

Detailed Synthesis Protocol

This protocol is divided into two main stages: the synthesis of the chloro-precursor and the subsequent Finkelstein reaction.

Part A: Synthesis of 2-Chloro-N-phenylacetamide

-

Rationale: This step forms the amide bond between aniline and chloroacetyl chloride. Glacial acetic acid acts as a solvent and sodium acetate serves as a base to neutralize the HCl byproduct, driving the reaction to completion.

-

Methodology:

-

In a round-bottom flask, dissolve aniline (1.0 eq) in glacial acetic acid.

-

Add sodium acetate (1.1 eq) to the solution and stir.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add chloroacetyl chloride (1.05 eq) dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the white solid by vacuum filtration, wash with cold water, and dry thoroughly. The product can be recrystallized from ethanol/water if necessary.

-

Part B: Synthesis of this compound (Finkelstein Reaction)

-

Causality: The Finkelstein reaction is an Sₙ2 process where the iodide ion from sodium iodide displaces the chloride from the precursor.[6] The reaction is driven to completion because sodium chloride is insoluble in the acetone solvent and precipitates out, effectively removing it from the equilibrium according to Le Châtelier's principle.[6][7]

-

Methodology:

-

Place the dried 2-chloro-N-phenylacetamide (1.0 eq) and sodium iodide (1.5 eq) in a round-bottom flask.[7]

-

Add anhydrous acetone to the flask to dissolve the reactants.

-

Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain reflux for 2-3 hours, monitoring the reaction by TLC.

-

Upon completion, cool the mixture to room temperature. A white precipitate of sodium chloride will be visible.

-

Remove the precipitated NaCl by vacuum filtration, washing the solid with a small amount of cold acetone.[7]

-

Combine the filtrates and remove the acetone using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.

-

Chemical Reactivity and Mechanism

The primary utility of this compound stems from its reactivity as an alkylating agent, specifically targeting nucleophilic residues in proteins.

Primary Reaction: Cysteine Alkylation

The key reaction is the nucleophilic substitution (Sₙ2) with the thiol group of cysteine residues. The sulfur atom of a deprotonated cysteine (thiolate anion) acts as a potent nucleophile, attacking the electrophilic methylene carbon (CH₂) adjacent to the iodine. This attack displaces the iodide ion, which is an excellent leaving group, forming a stable and irreversible thioether bond. This modification is often referred to as S-carbamidomethylation (when using iodoacetamide) or, more specifically in this case, S-(N-phenylcarbamidomethylation).

Caption: Sₙ2 mechanism of cysteine alkylation.

This irreversible blocking of the thiol group is critical in proteomics as it prevents the re-oxidation and formation of disulfide bonds following the initial reduction step, ensuring proteins remain denatured and accessible to proteolytic enzymes like trypsin.

Non-Specific Reactivity and Side Reactions

While highly specific for cysteine under controlled conditions (typically pH 7.5-8.5), iodoacetamide and its derivatives can react with other nucleophilic amino acid residues, particularly if used in large excess or under non-optimal pH conditions.[5] Understanding these side reactions is crucial for accurate data interpretation.

-

Methionine: The sulfur atom in the methionine side chain can be alkylated, although it is a less potent nucleophile than a thiolate. This modification can lead to a prominent neutral loss during mass spectrometry analysis, complicating peptide identification.[5]

-

Histidine: The imidazole ring of histidine can be alkylated at either nitrogen.

-

Lysine: The primary amine of the lysine side chain can be alkylated.

-

Aspartate & Glutamate: The carboxylate groups of these acidic residues can be esterified.

-

N-terminus: The free alpha-amino group at the N-terminus of a peptide or protein can also be alkylated.[2][8]

Application in Proteomics: A Standard Workflow

This compound is a cornerstone reagent for sample preparation in "bottom-up" proteomics. The goal is to digest proteins into peptides for analysis by mass spectrometry.

Caption: Standard proteomics sample preparation workflow.

Experimental Protocol: In-Solution Protein Alkylation

This protocol provides a step-by-step methodology for the reduction and alkylation of proteins in a complex mixture prior to enzymatic digestion.

-

Self-Validating System: The protocol includes a quenching step to neutralize excess alkylating agent, preventing non-specific modifications during the subsequent long digestion phase. The buffer conditions are optimized to maintain protein solubility and ensure efficient enzymatic activity.

-

Methodology:

-

Protein Solubilization: Resuspend the protein sample (e.g., cell lysate pellet) in a denaturing buffer, such as 8 M Urea in 100 mM Tris-HCl, pH 8.5.

-

Reduction: Add a stock solution of a reducing agent, such as Dithiothreitol (DTT), to a final concentration of 5-10 mM. Incubate at 56-60°C for 30-45 minutes.

-

Causality: This step uses heat and a chemical reductant to break the covalent disulfide bonds (S-S) within and between proteins, exposing the free thiol (-SH) groups of cysteine residues.

-

-

Cooling: Allow the sample to cool to room temperature. This is critical to prevent heat-degradation of the alkylating agent in the next step.

-

Alkylation: Prepare a fresh stock solution of this compound in a suitable solvent (e.g., DMSO or the same buffer). Add it to the protein solution to a final concentration of 15-20 mM (a ~2-fold molar excess over the reducing agent). Incubate for 30 minutes at room temperature in the dark.

-

Causality: The reaction is performed in the dark because iodo-compounds can be light-sensitive. The molar excess ensures complete alkylation of all available thiols.

-

-

Quenching: Add DTT from the stock solution to a final concentration of 5 mM to quench any unreacted this compound. Incubate for 15 minutes at room temperature in the dark.

-

Causality: This step prevents the alkylating agent from modifying the proteolytic enzyme (e.g., trypsin) or causing non-specific modifications to peptides during the lengthy digestion process.

-

-

Dilution for Digestion: Dilute the sample at least 4 to 5-fold with a digestion buffer (e.g., 50 mM Ammonium Bicarbonate) to reduce the urea concentration to below 2 M.

-

Causality: High concentrations of urea will inactivate most proteases. Dilution is necessary for efficient enzymatic digestion.

-

-

Digestion: Add a protease such as trypsin (typically at a 1:50 to 1:100 enzyme:protein ratio) and incubate overnight at 37°C.

-

The resulting peptide mixture is now ready for acidification, cleanup (e.g., C18 desalting), and analysis by mass spectrometry.

-

Safety and Handling

As an alkylating agent, this compound must be handled with appropriate care.

-

Hazard Profile: Classified as harmful if swallowed, causing skin irritation, and potentially causing serious eye and respiratory irritation.[1]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the solid compound or its solutions.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light. Given its reactivity, it should be stored away from strong oxidizing agents and bases. For long-term storage, refrigeration is recommended.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

References

- 1. This compound | C8H8INO | CID 11207703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 7212-28-4 | HAA21228 [biosynth.com]

- 3. spectrabase.com [spectrabase.com]

- 4. youtube.com [youtube.com]

- 5. PubChemLite - this compound (C8H8INO) [pubchemlite.lcsb.uni.lu]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-Iodo-N,N-dimethylacetamide | C4H8INO | CID 52050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrabase.com [spectrabase.com]

2-Iodo-N-phenylacetamide synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Iodo-N-phenylacetamide

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, characterization, and application of this compound (CAS 7212-28-4), a crucial reagent in biochemical research and a versatile building block in drug development.[1] As an α-haloacetamide, its utility stems from its reactivity as an alkylating agent, particularly towards nucleophilic residues like cysteine in proteins. This document is intended for researchers, scientists, and professionals in the field of drug discovery and chemical biology, offering both theoretical grounding and practical, field-proven protocols.

Strategic Importance in Research and Development

This compound is more than a simple organic molecule; it is a precision tool for chemical biology. Its primary role is as a covalent modifier of proteins, specifically targeting the thiol group of cysteine residues. This reactivity makes it invaluable for:

-

Enzyme Inhibition: By covalently binding to active site cysteines, it can irreversibly inhibit enzyme function, a key strategy in drug design.

-

Proteomics and Chemical Biology: It is used to identify and map reactive cysteine residues within the proteome, providing insights into protein function, structure, and regulation.[2] Isotope-coded versions of the molecule, for instance, allow for quantitative mass spectrometry to determine the pKa values of specific cysteine residues.[2]

-

Synthesis of Complex Molecules: The iodoacetyl group serves as a reactive handle for conjugating the phenylacetamide moiety to other molecules, forming the basis for more complex pharmaceutical agents.[3][4]

The N-phenylacetamide scaffold itself is a well-established pharmacophore found in numerous bioactive compounds, exhibiting a range of activities from antimicrobial to anticonvulsant.[3] The strategic placement of the iodine atom enhances its utility as a reactive probe and a precursor for further chemical elaboration.

Synthesis Pathway: A Two-Step Approach

The most reliable and common synthesis of this compound is achieved through a two-step process. This pathway begins with the formation of the more stable precursor, 2-Chloro-N-phenylacetamide, followed by a halogen exchange reaction. This approach is favored due to the high cost and reactivity of iodoacetyl chloride, making the chloro-analogue a more practical starting point.

Step 1: Synthesis of 2-Chloro-N-phenylacetamide

The initial step involves the acylation of aniline with chloroacetyl chloride. This is a standard nucleophilic acyl substitution reaction.

Causality Behind Experimental Choices:

-

Base: A base, such as triethylamine or an aqueous solution of sodium hydroxide, is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[5][6] Failure to do so would protonate the aniline starting material, rendering it non-nucleophilic and halting the reaction.

-

Solvent: A relatively non-polar organic solvent like chloroform or dichloromethane is used to dissolve the reactants.[5]

-

Temperature Control: The reaction is typically cooled initially (e.g., to 0°C) to manage the exothermic nature of the acylation, preventing side reactions and ensuring controlled addition of the highly reactive chloroacetyl chloride.[5]

Step 2: Halogen Exchange via the Finkelstein Reaction

The chloro-group of 2-Chloro-N-phenylacetamide is subsequently replaced with iodine using the Finkelstein reaction.[7][8] This is a classic SN2 (Substitution Nucleophilic Bimolecular) reaction.[7][8][9][10]

Causality Behind Experimental Choices:

-

Reagent and Solvent: The reaction employs sodium iodide (NaI) in an acetone solvent. The success of this transformation hinges on Le Chatelier's principle. NaI is soluble in acetone, whereas the resulting sodium chloride (NaCl) byproduct is not.[7][8][10] The precipitation of NaCl from the reaction mixture drives the equilibrium towards the formation of the desired iodo-product.[8][10]

-

Substrate Reactivity: The Finkelstein reaction is exceptionally effective for α-carbonyl halides like 2-Chloro-N-phenylacetamide.[8][10] The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Cl bond and stabilizes the transition state of the SN2 reaction, accelerating the rate of substitution.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-N-phenylacetamide

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline (1.0 eq.) and triethylamine (1.1 eq.) in chloroform.

-

Cool the mixture to 0°C in an ice bath.

-

Add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution, ensuring the temperature does not exceed 20°C.[5]

-

After the addition is complete, allow the reaction to stir for an additional 30 minutes at room temperature.

-

Quench the reaction by adding water. Separate the organic layer, wash it with water, and dry it over anhydrous magnesium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude 2-Chloro-N-phenylacetamide, which can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound (Finkelstein Reaction)

-

Dissolve the purified 2-Chloro-N-phenylacetamide (1.0 eq.) in acetone in a round-bottom flask.

-

Add sodium iodide (1.5 eq.) to the solution.

-

Heat the mixture to reflux and maintain for 2-3 hours. The formation of a white precipitate (NaCl) will be observed.

-

After cooling to room temperature, filter the mixture to remove the precipitated NaCl.

-

Evaporate the acetone from the filtrate under reduced pressure.

-

The resulting crude solid is then purified by recrystallization, typically from ethanol or an ethanol/water mixture, to afford pure this compound as a crystalline solid.

Comprehensive Characterization

Unambiguous confirmation of the synthesized product's identity and purity is paramount. A combination of physical and spectroscopic methods provides a self-validating system of characterization.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈INO | [1][11] |

| Molecular Weight | 261.06 g/mol | [1][11] |

| Appearance | Crystalline solid | |

| Melting Point | ~143 °C | [11] |

| CAS Number | 7212-28-4 | [1] |

Spectroscopic Data

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Characteristic Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3250 - 3350 |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=O Stretch (Amide I) | 1660 - 1680 |

| N-H Bend (Amide II) | 1530 - 1550 |

| C-N Stretch | 1400 - 1450 |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR (Proton NMR):

Protons Chemical Shift (δ, ppm) Multiplicity Integration Aromatic (C₆H₅) 7.1 - 7.6 Multiplet 5H Amide (N-H) ~8.0 - 9.0 Broad Singlet 1H | Methylene (CH₂-I) | ~3.8 - 4.0 | Singlet | 2H |

-

¹³C NMR (Carbon NMR):

Carbon Chemical Shift (δ, ppm) Carbonyl (C=O) ~165 Aromatic (C₆H₅) 120 - 140 | Methylene (CH₂-I) | ~5 - 10 |

Mass Spectrometry (MS): MS confirms the molecular weight of the compound.

| Ion / Adduct | Expected m/z |

| [M]⁺ | ~261.0 |

| [M+H]⁺ | ~262.0 |

| [M+Na]⁺ | ~284.0 |

Reactivity and Application as a Cysteine Alkylating Agent

The primary application of this compound in drug development and chemical biology is its function as an alkylating agent. It selectively reacts with soft nucleophiles, most notably the deprotonated thiol group (thiolate) of cysteine residues in proteins.

The reaction proceeds via a classic SN2 mechanism . The nucleophilic thiolate anion attacks the electrophilic methylene carbon, displacing the iodide ion, which is an excellent leaving group. This results in the formation of a stable thioether bond, covalently linking the N-phenylacetamide moiety to the protein.

// Reactants Thiolate [label=<

Protein-CH₂-S- Cysteine Thiolate (Nucleophile)

];

Iodoacetamide [label=<

I-CH₂-C(=O)NH-Ph this compound (Electrophile)

];

// Transition State TS [label=<

[Protein-CH₂---S---CH₂---I]- SN2 Transition State

, shape=plaintext];

// Products Product [label=<

Protein-CH₂-S-CH₂-C(=O)NH-Ph Covalent Adduct (Thioether)

];

Iodide [label="I⁻\n(Leaving Group)"];

// Arrows {rank=same; Thiolate; Iodoacetamide;} {rank=same; Product; Iodide;}

Thiolate -> TS [label="Nucleophilic\nAttack"]; Iodoacetamide -> TS; TS -> Product [label="Bond Formation"]; TS -> Iodide [label="Leaving Group\nDeparture"]; } caption { label="Alkylation of a cysteine residue by this compound via an SN2 mechanism."; fontname="Arial"; fontsize=10; }

This targeted covalent modification is a powerful technique. It has been used to develop specific inhibitors for enzymes where a cysteine residue is critical for catalytic activity. Furthermore, its application in proteomics, often in combination with mass spectrometry, has been instrumental in identifying functionally important cysteines that are susceptible to modification, providing a roadmap for targeted drug design.[2]

Conclusion

This compound is a fundamentally important reagent whose synthesis is straightforward and reliable via the acylation of aniline followed by a Finkelstein reaction. Its characterization is unambiguously achieved through a combination of standard spectroscopic techniques. The true value of this compound lies in its precisely controlled reactivity, enabling its use as a powerful tool for the covalent modification of proteins. For researchers in drug development and chemical biology, a thorough understanding of its synthesis, properties, and reactivity is essential for leveraging its full potential in the exploration of biological systems and the creation of novel therapeutics.

References

- 1. This compound | C8H8INO | CID 11207703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. irejournals.com [irejournals.com]

- 4. This compound | 7212-28-4 | Benchchem [benchchem.com]

- 5. prepchem.com [prepchem.com]

- 6. ijper.org [ijper.org]

- 7. byjus.com [byjus.com]

- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 9. SATHEE: Finkelstein Reaction [satheejee.iitk.ac.in]

- 10. lscollege.ac.in [lscollege.ac.in]

- 11. This compound | 7212-28-4 | HAA21228 [biosynth.com]

2-Iodo-N-phenylacetamide mechanism of action

An In-depth Technical Guide to the Mechanism of Action of 2-Iodo-N-phenylacetamide

Abstract

This compound is a reactive electrophilic compound widely recognized for its utility as a cysteine-modifying agent in biochemical and proteomics research. Its mechanism of action is fundamentally rooted in its ability to function as an alkylating agent, forming stable, covalent bonds with the thiol groups of cysteine residues within proteins. This irreversible modification serves as the basis for its potent inhibitory effects on a wide range of enzymes that rely on a catalytic cysteine, subsequently triggering profound cellular responses, including the induction of apoptosis and inhibition of cell proliferation. This guide provides a comprehensive exploration of the core mechanism of this compound, detailing its chemical reactivity, its impact on enzyme function, the resultant cellular signaling cascades, and its application in advanced research methodologies.

Introduction: The Chemical Identity and Reactivity of this compound

This compound, also known as iodoacetanilide, is an organic compound belonging to the haloacetamide class of reagents[1][2]. Its structure features a reactive iodoacetyl group attached to an aniline through an amide linkage. The key to its biological activity lies in the carbon-iodine bond. Iodine is an excellent leaving group, rendering the adjacent carbon atom highly electrophilic and susceptible to nucleophilic attack.

The primary nucleophile targeted by this compound in a biological context is the deprotonated thiol group (thiolate anion, -S⁻) of cysteine residues[3][4]. The presence of the phenyl group on the amido nitrogen enhances the reactivity of the compound towards thiols, making it more potent than the parent compound, iodoacetamide[3].

| Property | Value | Reference |

| Molecular Formula | C₈H₈INO | [2] |

| Molar Mass | 261.06 g/mol | [2] |

| CAS Number | 7212-28-4 | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 143 °C |

Core Mechanism: Covalent Modification of Cysteine Residues

The central mechanism of action of this compound is the irreversible alkylation of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction.

Causality of the Reaction: The thiol group of cysteine has a pKa value that is typically around 8.7 in its free form but can be significantly lowered within the microenvironment of an enzyme's active site, leading to the formation of a more nucleophilic thiolate anion[3]. This thiolate anion readily attacks the electrophilic α-carbon of this compound. The iodide ion is displaced, resulting in the formation of a stable thioether bond between the protein and the acetamide moiety[4][5]. This covalent modification is essentially irreversible under physiological conditions.

Consequence of Cysteine Modification: Enzyme Inhibition

Many enzymes utilize cysteine residues as key catalytic components within their active sites. The covalent modification of these critical residues by this compound leads to potent and irreversible enzyme inhibition[5].

-

Cysteine Proteases: Enzymes like caspases and cathepsins rely on a catalytic cysteine for their proteolytic activity. Alkylation of this residue blocks substrate binding and catalysis, disrupting cellular processes like apoptosis and protein turnover.

-

Protein Tyrosine Phosphatases (PTPs): PTPs, which regulate signal transduction pathways, have a critical cysteine in their active site responsible for dephosphorylating target proteins. Structurally related N-phenylacetamide derivatives have been shown to inhibit PTPs like PTP1B and CDC25B[6]. Inhibition leads to hyperphosphorylation of signaling molecules, which can alter cell fate.

-

Deubiquitinases (DUBs): DUBs are crucial for protein stability and signaling, and most are cysteine proteases. Iodoacetamide is a known inhibitor of DUBs, acting by alkylating the active site cysteine[4]. This leads to the accumulation of poly-ubiquitinated proteins, which can trigger cellular stress and apoptosis.

The mode of inhibition is typically irreversible and non-competitive, as the inhibitor does not compete with the substrate for binding in the traditional sense but rather chemically inactivates the enzyme itself[7][8].

Cellular Effects and Signaling Pathways

The widespread inhibition of cysteine-dependent enzymes by this compound culminates in significant cellular consequences, most notably the induction of programmed cell death (apoptosis) and the suppression of cell growth.

Induction of Apoptosis

Phenylacetamide derivatives have demonstrated cytotoxic effects against various cancer cell lines[9][10]. The induction of apoptosis by this compound can be attributed to the disruption of several key pathways:

-

Caspase Activation: Inhibition of upstream regulators or direct modification of caspases can trigger the caspase cascade, a hallmark of apoptosis. This leads to the cleavage of critical cellular substrates, such as Poly (ADP-ribose) polymerase (PARP), and the systematic dismantling of the cell[11].

-

Mitochondrial Pathway Disruption: Alkylation of proteins involved in mitochondrial function can lead to mitochondrial membrane depolarization, release of cytochrome c, and activation of the intrinsic apoptotic pathway[12].

-

Induction of Cellular Stress: The accumulation of ubiquitinated proteins due to DUB inhibition can trigger the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, which are potent inducers of apoptosis.

Anti-proliferative Activity

By inhibiting enzymes crucial for cell cycle progression, such as the CDC25 phosphatases, this compound can induce cell cycle arrest, preventing cancer cells from dividing and proliferating[6]. This anti-proliferative effect, combined with apoptosis induction, underscores its potential as a scaffold for anticancer drug development[6][13].

Application in Proteomics: Isotope-Coded Alkylation

Beyond its use as a general enzyme inhibitor, this compound and its isotopically labeled counterparts are valuable tools in quantitative proteomics[1].

Principle: The technique, known as Isotope-Coded Affinity Tagging (ICAT) or similar strategies, involves using two versions of the alkylating reagent: a "light" version (containing ¹²C and ¹H) and a "heavy" version (containing ¹³C or ²H/deuterium)[1][3]. Two different protein samples (e.g., control vs. treated) are labeled with the light and heavy reagents, respectively. The samples are then combined, digested into peptides, and analyzed by mass spectrometry. The relative abundance of a specific cysteine-containing peptide in the two original samples can be determined by comparing the signal intensities of the light and heavy isotopic peaks. This allows for precise relative quantitation of proteins across different biological states.

Experimental Protocols

The following protocols provide a framework for investigating the biological effects of this compound.

Protocol 1: In Vitro Enzyme Inhibition Assay (General)

This protocol describes a method to assess the inhibitory effect of this compound on a model cysteine protease using a fluorogenic substrate.

Self-Validating System: The inclusion of a no-enzyme control corrects for substrate auto-hydrolysis, a DMSO vehicle control establishes the baseline enzyme activity, and a known inhibitor control validates the assay's sensitivity.

-

Reagent Preparation:

-

Prepare a 100 mM stock solution of this compound in DMSO.

-

Prepare a suitable assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 5 mM DTT, pH 7.4).

-

Prepare the target enzyme (e.g., Caspase-3) and its fluorogenic substrate (e.g., Ac-DEVD-AMC) in assay buffer at desired concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of assay buffer to all wells.

-

Add 2 µL of serially diluted this compound stock solution to test wells. Add 2 µL of DMSO to control wells.

-

Add 20 µL of the enzyme solution to all wells except the "no-enzyme" control.

-

Incubate the plate at 37°C for 30 minutes to allow for inhibition to occur.

-

Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to all wells.

-

-

Data Acquisition:

-

Immediately measure the fluorescence (e.g., Ex/Em = 365/450 nm for AMC) in kinetic mode for 30-60 minutes at 37°C using a plate reader.

-

-

Data Analysis:

-

Calculate the reaction rate (V) from the linear portion of the kinetic curve for each well.

-

Normalize the rates of the inhibitor-treated wells to the DMSO control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol quantifies the cytotoxic effect of this compound on a chosen cancer cell line.

Self-Validating System: A "no-cell" blank corrects for background absorbance, and a vehicle control (DMSO) provides the 100% viability reference.

-

Cell Seeding:

-

Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Add medium with DMSO for the vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.

-

Gently shake the plate for 10 minutes to dissolve the crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate cell viability as a percentage relative to the vehicle control after subtracting the blank.

-

Plot viability against inhibitor concentration to determine the IC₅₀.

-

Conclusion

The mechanism of action of this compound is a clear example of targeted covalent inhibition. Its high reactivity towards cysteine thiols allows it to effectively and irreversibly inactivate a broad range of enzymes that are critical for cellular homeostasis. This fundamental biochemical interaction translates into potent cellular effects, including the induction of apoptosis and inhibition of proliferation, making it a valuable tool for biochemical research and a promising scaffold for the development of novel therapeutics. Understanding this core mechanism is essential for researchers and drug developers seeking to exploit cysteine reactivity for scientific discovery and clinical application.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C8H8INO | CID 11207703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 5. Iodoacetamide, Alkylating agent (CAS 144-48-9) | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. youtube.com [youtube.com]

- 9. benchchem.com [benchchem.com]

- 10. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction of caspase-dependent, p53-mediated apoptosis by apigenin in human neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Iodo-N-phenylacetamide as a Cysteine Alkylating Agent

Executive Summary

2-Iodo-N-phenylacetamide, also known as iodoacetanilide, is a potent and increasingly utilized alkylating agent for the specific modification of cysteine residues in proteins. Its unique chemical properties, including enhanced reactivity compared to traditional reagents like iodoacetamide, make it a valuable tool in proteomics, structural biology, and drug development. This guide provides a comprehensive overview of its mechanism of action, core applications, detailed experimental protocols, and critical considerations for its effective use. By leveraging its capabilities, researchers can achieve more efficient and specific cysteine alkylation, enabling deeper insights into protein structure, function, and regulation. Isotope-coded versions of this compound are also available, facilitating quantitative mass spectrometry-based proteomics.[1][2]

Introduction: The Significance of Cysteine Alkylation

The amino acid cysteine plays a pivotal role in protein chemistry. Its side chain contains a thiol (-SH) group, which is highly nucleophilic and the most reactive of all amino acid side chains. This reactivity allows cysteine residues to participate in a diverse range of biological functions, including:

-

Disulfide Bond Formation: Cysteine thiols can be oxidized to form disulfide bridges, which are critical for stabilizing the tertiary and quaternary structures of many proteins.

-

Enzyme Catalysis: The thiol group can act as a potent nucleophile in the active sites of various enzymes, such as cysteine proteases and certain peroxidases.[1]

-

Metal Ion Coordination: Cysteine residues are frequently involved in coordinating metal ions, like zinc in zinc-finger domains, which are essential for protein stability and function.[3]

-

Redox Sensing: The reversible oxidation of cysteine thiols serves as a molecular switch in response to cellular redox state changes.

In proteomics and protein biochemistry, controlling the reactivity of cysteine residues is often necessary. Alkylating agents are chemical compounds that covalently modify these thiol groups, typically forming a stable thioether bond.[4] This modification, known as S-alkylation, is a cornerstone of many experimental workflows for several key reasons:

-

Preventing Disulfide Bond Formation: Alkylation "caps" the thiol groups, preventing the formation or reformation of disulfide bonds during protein denaturation and sample processing. This is crucial for accurate protein identification and analysis, particularly in mass spectrometry-based proteomics.[4]

-

Improving Protein Identification: Consistent and complete alkylation ensures that all cysteine-containing peptides have a predictable mass shift, which simplifies database searching and improves the confidence of protein identification.[5][6]

-

Enabling Quantitative Proteomics: Isotope-labeled alkylating agents can be used to differentially label proteins or peptides from different samples, allowing for their relative quantification by mass spectrometry.[1][2][7][8]

This compound (IPA): A Detailed Profile

This compound (IPA), also referred to as iodoacetanilide, has emerged as a superior alternative to more common alkylating agents like iodoacetamide (IAM) and N-ethylmaleimide (NEM).

Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈INO | [9][10] |

| Molecular Weight | 261.06 g/mol | [9][10] |

| Appearance | Solid | [11] |

| Melting Point | 143 °C | [10] |

| CAS Number | 7212-28-4 | [9] |

Mechanism of Cysteine Alkylation

The alkylation of a cysteine residue by this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction. The key to this reaction is the nucleophilicity of the cysteine's sulfur atom.

Causality: The reaction is most efficient at a slightly alkaline pH (typically pH 7.5-8.5). At this pH, the thiol group (-SH), which has a pKa of approximately 8.7 in its free form, becomes partially deprotonated to form the highly nucleophilic thiolate anion (-S⁻).[1][4] This thiolate anion is a much stronger nucleophile than the protonated thiol.

The reaction proceeds as follows:

-

The thiolate anion of the cysteine residue acts as the nucleophile.

-

It attacks the electrophilic carbon atom adjacent to the iodine atom on the this compound molecule.

-

This nucleophilic attack leads to the displacement of the iodide ion, which is an excellent leaving group.

-

A stable covalent thioether bond is formed between the cysteine sulfur and the acetyl group of the former IPA molecule.

The resulting modified cysteine residue is known as S-phenylcarbamoylmethyl-cysteine.

Caption: SN2 reaction mechanism of this compound with a cysteine residue.

Studies have shown that this compound is more reactive towards free cysteine than the more commonly used iodoacetamide.[1] This increased reactivity can lead to more complete and faster alkylation reactions, which is advantageous in high-throughput proteomic workflows.

Core Applications & Methodologies

The properties of this compound make it a versatile tool in several areas of protein science.

Proteomics and Mass Spectrometry

Alkylation is a nearly ubiquitous step in sample preparation for mass spectrometry-based proteomics.[4] It serves to prevent the heterogeneity caused by disulfide bonds, ensuring that cysteine-containing peptides are consistently identified.[4][5]

Workflow: A typical bottom-up proteomics workflow involving cysteine alkylation is as follows:

-

Protein Extraction & Denaturation: Proteins are extracted from cells or tissues and denatured to unfold their structure and expose all amino acid residues.

-

Reduction: A reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), is added to break all disulfide bonds, converting them to free thiols.

-

Alkylation: this compound is added to irreversibly modify the newly formed free thiols.

-

Enzymatic Digestion: A protease, most commonly trypsin, is added to digest the proteins into smaller peptides.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS) for identification and quantification.

Caption: A typical bottom-up proteomics workflow incorporating cysteine alkylation.

Quantitative Proteomics

A significant advantage of this compound is its straightforward synthesis in isotopically labeled forms (e.g., using deuterated aniline, d₅-aniline).[1][2] This allows for isotope-coded affinity tag (ICAT)-like strategies. In this approach, two different samples (e.g., control vs. treated) are alkylated with the "light" (d₀) and "heavy" (d₅) versions of the reagent, respectively. The samples are then mixed, digested, and analyzed by MS. Cysteine-containing peptides will appear as pairs of peaks separated by a specific mass difference (5 Da in the case of d₅ vs d₀). The ratio of the peak intensities directly reflects the relative abundance of the protein in the two original samples.[1][2]

Cysteine Reactivity Profiling and pKa Determination

The reactivity of a cysteine residue is highly dependent on its local microenvironment within the protein, which influences its pKa. Cysteines with a lower pKa are more readily deprotonated to the reactive thiolate form.[1] By performing alkylation with this compound across a range of pH values and quantifying the extent of modification using mass spectrometry, it is possible to determine the pKa of individual cysteine residues within a protein.[1] This information provides valuable insights into the functional roles of specific cysteines, for example, in identifying catalytic residues in enzymes.[1]

Experimental Protocols

The following protocols provide a starting point for the use of this compound. Optimization may be required depending on the specific protein sample and downstream application.

Protocol: In-Solution Protein Alkylation for Mass Spectrometry

This protocol is suitable for preparing purified proteins or complex protein lysates for bottom-up proteomic analysis.

Materials:

-

Protein sample (in a suitable buffer, e.g., 8 M Urea, 100 mM Tris-HCl, pH 8.3)

-

Dithiothreitol (DTT), 0.5 M stock solution in water

-

This compound (IPA), 500 mM stock solution in a suitable organic solvent (e.g., acetonitrile or DMF). Prepare fresh and protect from light.

-

Ammonium Bicarbonate (AMBIC), 500 mM stock solution

-

Sequencing-grade modified trypsin

-

Trifluoroacetic acid (TFA)

Procedure:

-

Reduction: To your protein solution (e.g., 100 µg of protein in 100 µL), add DTT to a final concentration of 5 mM. Incubate for 30-45 minutes at 56°C to reduce all disulfide bonds.[12]

-

Cooling: Allow the sample to cool to room temperature.

-

Alkylation: Add the freshly prepared IPA stock solution to a final concentration of 14-15 mM. Incubate for 30 minutes at room temperature in the dark.[12]

-

Causality Insight: Performing the alkylation in the dark is crucial because iodo-compounds are light-sensitive and can degrade, reducing their efficiency.[13] The excess molar ratio of IPA to DTT ensures that all reduced cysteines are alkylated and that the remaining reducing agent is also consumed.

-

-

Quenching (Optional but Recommended): Add DTT to an additional final concentration of 5 mM to quench any unreacted IPA. Incubate for 15 minutes at room temperature in the dark.[12] This step prevents the non-specific alkylation of other amino acid residues by excess reagent.

-

Dilution for Digestion: Dilute the sample at least 5-fold with 50 mM AMBIC to reduce the urea concentration to below 2 M.

-

Causality Insight: High concentrations of urea will denature and inactivate trypsin. Dilution is essential for efficient enzymatic digestion.[12]

-

-

Digestion: Add trypsin at a 1:50 to 1:100 (enzyme:protein, w/w) ratio and incubate overnight (12-16 hours) at 37°C.

-

Acidification: Stop the digestion by adding TFA to a final concentration of 0.5-1.0%, bringing the pH to <2.5. This inactivates the trypsin and prepares the sample for C18 cleanup.

-

Cleanup: Desalt the peptide mixture using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.

Protocol: In-Gel Alkylation of Proteins

This protocol is used for proteins that have been separated by 1D or 2D gel electrophoresis.[14]

Materials:

-

Excised gel band/spot containing the protein of interest

-

Destaining solution (e.g., 50 mM AMBIC in 50% acetonitrile)

-

Dehydration solution (100% acetonitrile)

-

DTT solution (10 mM in 100 mM AMBIC)

-

IPA solution (55 mM in 100 mM AMBIC). Prepare fresh and protect from light.

-

Wash solution (100 mM AMBIC)

Procedure:

-

Excision: Carefully excise the protein band of interest from the Coomassie- or silver-stained gel, minimizing the amount of excess polyacrylamide.

-

Destaining: Wash the gel pieces with water, then destain by incubating with the destaining solution until the color is removed. This may require several changes of the solution.

-

Dehydration: Dehydrate the gel pieces by incubating with 100% acetonitrile for 10-15 minutes until they turn white and opaque. Remove the acetonitrile and dry the gel pieces in a vacuum centrifuge.

-

Reduction: Rehydrate the dried gel pieces in 10 mM DTT solution (use enough to cover the pieces) and incubate for 1 hour at 56°C.[15]

-

Cooling & Removal of DTT: Cool the sample to room temperature and remove the excess DTT solution.

-

Alkylation: Immediately add enough of the freshly prepared 55 mM IPA solution to cover the gel pieces. Incubate for 45 minutes at room temperature in the dark.[15]

-

Washing: Remove the IPA solution and wash the gel pieces with 100 mM AMBIC for 15 minutes. Then, dehydrate the gel pieces again with 100% acetonitrile.

-

Drying: Dry the gel pieces completely in a vacuum centrifuge. The pieces are now ready for in-gel digestion with trypsin.

Critical Considerations & Best Practices

Optimizing Reaction Conditions

-

pH: The efficiency of cysteine alkylation is highly pH-dependent. The optimal range is typically between pH 7.5 and 8.5, where the cysteine thiol is sufficiently deprotonated to the more reactive thiolate form.[4] At pH values below 7, the reaction rate slows considerably.

-

Concentration: A sufficient molar excess of the alkylating agent over the reducing agent (if used) and the total cysteine content is necessary to drive the reaction to completion. A common starting point is a final concentration of ~15 mM IPA after reduction with ~5 mM DTT.

-

Temperature and Time: Most alkylation reactions proceed efficiently at room temperature within 30-60 minutes.[12][13] Higher temperatures can increase the rate of reaction but also elevate the risk of side reactions.[13]

Specificity, Selectivity, and Potential Off-Targets

While this compound is highly specific for cysteine residues, under non-optimal conditions (e.g., very high pH, excessive concentration, or prolonged incubation), side reactions can occur with other nucleophilic amino acid side chains. These include methionine, histidine, lysine, and the N-terminal amino group.[16] It is therefore critical to adhere to optimized protocols and to quench the reaction to minimize these off-target modifications.

Safety & Handling

This compound is a hazardous substance and must be handled with appropriate care.

-

Hazards: It is harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[9]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling the solid compound or its solutions.[17][18][19]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[17][19] Avoid creating dust.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[17][19] It is incompatible with strong oxidizing agents.[17][18]

-

Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.

Conclusion and Future Outlook

This compound is a highly effective and reactive reagent for the specific alkylation of cysteine residues. Its advantages over traditional alkylating agents, particularly its enhanced reactivity and utility in isotope-labeling for quantitative proteomics, position it as a key tool for modern protein research. As proteomic techniques continue to advance, aiming for greater depth and quantitative accuracy, the use of well-characterized and efficient reagents like this compound will become increasingly important. Future developments may focus on creating new variants of this reagent with different isotopic labels or incorporating functionalities for advanced applications like chemical cross-linking or targeted protein degradation.

References

- 1. Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 5. Modification of cysteine residues by alkylation. A tool in peptide mapping and protein identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lab.rockefeller.edu [lab.rockefeller.edu]

- 7. A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. This compound | C8H8INO | CID 11207703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 7212-28-4 | HAA21228 [biosynth.com]

- 11. rsc.org [rsc.org]

- 12. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 13. researchgate.net [researchgate.net]

- 14. Proteomics: Concepts and applications in human medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Procedure for Reduction and Alkylation | Proteomics Facility - Carver College of Medicine | The University of Iowa [proteomics.medicine.uiowa.edu]

- 16. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.pt [fishersci.pt]

- 18. fishersci.com [fishersci.com]

- 19. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Solubility of 2-Iodo-N-phenylacetamide in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Foreword

The successful formulation and application of any chemical entity in research and development hinges on a thorough understanding of its physicochemical properties. Among these, solubility stands as a cornerstone, dictating everything from reaction kinetics to bioavailability. This guide provides a comprehensive examination of the solubility of 2-Iodo-N-phenylacetamide, a compound of interest in various chemical and pharmaceutical contexts. As a Senior Application Scientist, the aim is not merely to present data, but to provide a foundational understanding of the principles governing its solubility, predictive insights, and robust experimental protocols for in-lab validation. This document is structured to empower researchers to make informed decisions regarding solvent selection, experimental design, and formulation development involving this compound.

Theoretical Framework: The Science of Dissolution

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a manifestation of the intermolecular forces at play between the solute and solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

The key intermolecular forces influencing solubility include:

-

Van der Waals Forces: Weak, transient attractions and repulsions between molecules.

-

Dipole-Dipole Interactions: Attractive forces between polar molecules.

-

Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen or nitrogen).

-

Ionic Interactions: Electrostatic forces between charged ions.

The interplay of these forces, dictated by the molecular structures of the solute and solvent, determines the extent of solubility.[1][2][3]

Physicochemical Properties of this compound

A comprehensive understanding of the solubility of this compound begins with an analysis of its key physicochemical properties. These parameters provide the basis for predicting its behavior in various solvent systems.

| Property | Value | Source |

| Molecular Formula | C₈H₈INO | [4] |

| Molecular Weight | 261.06 g/mol | [4] |

| Melting Point | 143-146 °C | [5] |

| Predicted logP (XLogP3) | 1.8 | [4] |

| Appearance | Solid | [5] |

The predicted octanol-water partition coefficient (logP) of 1.8 suggests that this compound has a moderate degree of lipophilicity, indicating it is likely to have some solubility in both polar and nonpolar organic solvents, with limited solubility in water.[4] The presence of the amide group allows for hydrogen bonding, both as a hydrogen bond donor (N-H) and acceptor (C=O), which will significantly influence its interaction with protic and polar aprotic solvents. The phenyl ring and the iodo-methylene group contribute to its nonpolar character.

Predicted Solubility Profile of this compound

In the absence of extensive empirical data, a predicted solubility profile provides a valuable starting point for experimental work. This profile is derived from the "like dissolves like" principle, considering the physicochemical properties of this compound and the characteristics of common laboratory solvents.

| Solvent Category | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The polar amide group can form hydrogen bonds with water, but the larger, nonpolar phenyl and iodo-alkyl components limit overall solubility. |

| Methanol | Soluble | The small alkyl chain of methanol makes it highly polar and an effective hydrogen bond donor and acceptor, readily solvating the amide group. | |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should facilitate the dissolution of this compound. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a strong hydrogen bond acceptor and highly polar, making it an excellent solvent for many organic compounds, including those with amide functionalities. |

| Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, DMF is a highly polar solvent with a strong ability to accept hydrogen bonds, which should effectively solvate this compound. | |

| Acetone | Soluble | Acetone's moderate polarity and ability to act as a hydrogen bond acceptor should allow for good solubility. | |

| Acetonitrile | Moderately Soluble | While polar, acetonitrile is a weaker hydrogen bond acceptor than DMSO or DMF, which may result in slightly lower, but still significant, solubility. | |

| Nonpolar | Toluene | Slightly to Moderately Soluble | The phenyl ring of toluene can interact favorably with the phenyl group of the solute through π-π stacking, while the overall nonpolar nature aligns with the solute's lipophilic character. |

| Hexane | Insoluble to Sparingly Soluble | As a nonpolar alkane, hexane lacks the ability to form strong interactions with the polar amide group of this compound, leading to poor solubility. |

Experimental Determination of Solubility: A Validated Protocol

To empirically validate the predicted solubility and obtain quantitative data, a systematic experimental approach is necessary. The following protocol is a robust, self-validating system for determining the solubility of this compound.

Materials and Equipment

-

This compound (analytical grade)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

Syringe filters (0.22 µm, solvent-compatible)

-

HPLC vials

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

The following diagram illustrates the logical flow of the solubility determination process.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of glass vials. The excess is crucial to ensure saturation.

-

To each vial, add a precise volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow larger particles to settle.

-

Centrifuge the vials at a high speed to pellet the remaining undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a sample of the clear supernatant.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any fine particulate matter.

-

-

Analysis:

-

Accurately dilute a known volume of the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.

-

Quantify the concentration against a previously prepared calibration curve of known concentrations of this compound.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.[4]

-

Hazard Identification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust. Use only in a well-ventilated area. Wash hands thoroughly after handling.

-

Storage: Keep container tightly closed in a dry and well-ventilated place.

Always consult the latest Safety Data Sheet (SDS) for comprehensive safety information.[6][7][8]

Conclusion

This technical guide provides a multifaceted approach to understanding the solubility of this compound. By integrating theoretical principles, physicochemical data, and a predictive solubility profile, researchers are equipped with a strong foundation for their work. The detailed experimental protocol offers a clear and robust method for obtaining precise, quantitative solubility data, which is indispensable for applications ranging from synthetic chemistry to pharmaceutical formulation. Adherence to the outlined safety procedures is paramount to ensure safe laboratory practice.

References

- 1. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 2. teachy.ai [teachy.ai]

- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 4. This compound | C8H8INO | CID 11207703 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. mmbio.byu.edu [mmbio.byu.edu]

- 7. fishersci.pt [fishersci.pt]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Stability and Storage of 2-Iodo-N-phenylacetamide

For researchers, scientists, and drug development professionals, the integrity of chemical reagents is paramount to the validity and reproducibility of experimental outcomes. 2-Iodo-N-phenylacetamide, a reactive alkylating agent, is no exception. Its efficacy is intrinsically linked to its chemical stability. This guide provides a comprehensive overview of the core principles governing the stability of this compound, offering field-proven insights into its optimal storage and handling to ensure its performance and longevity.

Understanding the Inherent Reactivity of this compound

This compound belongs to the class of haloacetamides, which are potent alkylating agents.[1][2][3] Its reactivity stems from the electrophilic nature of the carbon atom bonded to the iodine. This carbon is susceptible to nucleophilic attack, most notably from the thiol groups of cysteine residues in proteins.[4][5][6] This specific reactivity makes it a valuable tool in proteomics for peptide mapping and as an inhibitor of deubiquitinase enzymes (DUBs) by alkylating cysteine residues in the active site.[1] However, this inherent reactivity is also the primary driver of its instability.

The stability of this compound is a delicate balance, influenced by a multitude of environmental factors. Understanding these factors is critical to mitigating degradation and preserving the compound's integrity from the moment it is received to its final use in an experiment.

Key Factors Influencing the Stability of this compound

The degradation of this compound can be accelerated by exposure to light, elevated temperatures, moisture, and inappropriate pH levels. Each of these factors can initiate degradation pathways that render the compound ineffective for its intended application.

Light Sensitivity (Photodegradation)

Organoiodine compounds, including this compound, are susceptible to photodegradation.[7][8] The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it prone to homolytic cleavage upon exposure to light, particularly UV radiation.[8][9] This process can generate radical species, leading to a cascade of unintended side reactions and the decomposition of the parent compound. The appearance of a yellow coloration in iodoacetamide, a related compound, is an indicator of the presence of iodine, a product of degradation.[1]

Causality: The energy from photons can exceed the bond dissociation energy of the C-I bond, leading to the formation of highly reactive radical intermediates. These radicals can then react with other molecules of this compound or surrounding solvent molecules, leading to a loss of the active alkylating agent.

Thermal Lability

Elevated temperatures can significantly increase the rate of chemical degradation. For this compound, this can manifest as an increased rate of hydrolysis and other decomposition reactions. While the product is chemically stable under standard ambient conditions (room temperature), prolonged exposure to heat should be avoided.[10]

Causality: Increased thermal energy increases the kinetic energy of molecules, leading to more frequent and energetic collisions. This overcomes the activation energy barrier for degradation reactions, such as hydrolysis, at a faster rate.

Hydrolytic Instability

The amide and the carbon-iodine bonds in this compound can be susceptible to hydrolysis, particularly in the presence of moisture and at non-neutral pH. Hydrolysis of the amide bond would yield 2-iodoacetic acid and aniline, while hydrolysis of the C-I bond would result in N-phenyl-2-hydroxyacetamide. Both degradation pathways result in the loss of the desired reactive species.

Causality: Water can act as a nucleophile, attacking the electrophilic centers of the molecule. This process can be catalyzed by the presence of acids or bases.

pH Dependence of Reactivity and Stability

The reactivity of iodoacetamides with thiols is pH-dependent, with the reaction proceeding more rapidly at a slightly alkaline pH (pH 8-9).[11] This is because the thiolate anion (S-), which is more prevalent at higher pH, is a more potent nucleophile than the protonated thiol (SH). However, at alkaline pH, the risk of non-specific reactions with other nucleophilic amino acid residues (such as lysine, histidine, and the N-terminus) and hydrolysis of the reagent itself increases.[11][12]

Causality: A higher pH increases the concentration of the more nucleophilic thiolate anion, accelerating the desired alkylation reaction. Conversely, hydroxide ions present at alkaline pH can also promote hydrolysis of the iodoacetamide.

Recommended Storage and Handling Protocols

To ensure the long-term stability and efficacy of this compound, a multi-faceted approach to storage and handling is required. These protocols are designed to mitigate the risks outlined above.

Long-Term Storage of Solid Compound

For the long-term storage of this compound in its solid form, the following conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation and slow down any potential decomposition reactions.[13] |

| Light | Store in a dark place, protected from light. Use amber vials or wrap containers in aluminum foil.[14][15][16] | To prevent photodegradation due to the light-sensitive nature of the carbon-iodine bond.[8] |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[13][16] | To displace oxygen and moisture, which can contribute to oxidative and hydrolytic degradation. |

| Container | Keep in a tightly sealed container.[10] | To prevent the ingress of moisture and atmospheric contaminants. |

| Location | Store in a designated, well-ventilated, and dry area away from incompatible materials such as strong oxidizing agents, bases, and acids.[17][18][19] | To prevent accidental reactions and ensure a safe storage environment. |

Preparation and Storage of Stock Solutions

Due to its instability in solution, it is strongly recommended to prepare solutions of this compound immediately before use.[12][15] If a stock solution must be prepared and stored for a short period, the following precautions should be taken:

-

Solvent: Use a high-purity, anhydrous solvent. The choice of solvent will depend on the specific application.

-

Temperature: Store stock solutions at -20°C.[15]

-

Light: Protect solutions from light at all times by using amber vials or wrapping them in foil.[12]

-

Duration: Use the solution as quickly as possible and discard any unused portion. Do not store for extended periods.

Experimental Workflow: Handling this compound in a Typical Alkylation Protocol

The following workflow illustrates the best practices for handling this compound during a typical protein alkylation experiment. This protocol is designed to maximize the specificity and efficiency of the alkylation reaction while minimizing reagent degradation.

Caption: Workflow for the proper handling of this compound.

Detailed Experimental Protocol for Protein Alkylation

-

Reagent Preparation:

-

Allow the sealed vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the cold solid.

-

Immediately before use, prepare the desired concentration of this compound solution in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).[12] All solution preparation steps should be performed in a dark environment or in light-protected tubes.

-

-

Alkylation Reaction:

-

Add the freshly prepared this compound solution to the protein sample that has been previously reduced (e.g., with DTT or TCEP). A 10-fold molar excess of the alkylating agent over the reducing agent is a common starting point.

-

Incubate the reaction mixture at room temperature for 30-60 minutes. The incubation must be carried out in complete darkness to prevent photodegradation of the reagent.[12]

-

-

Quenching:

-

After the incubation period, quench any remaining unreacted this compound by adding a thiol-containing reagent such as DTT or β-mercaptoethanol. This prevents the non-specific alkylation of other molecules in subsequent steps.

-

Visualizing Degradation Pathways

The primary degradation pathways for this compound involve photodegradation and hydrolysis. The following diagram illustrates these potential reactions.

Caption: Potential degradation pathways for this compound.

Conclusion

The chemical integrity of this compound is critical for its successful application in research and development. By understanding its inherent reactivity and sensitivity to environmental factors such as light, temperature, and moisture, researchers can implement robust storage and handling protocols. Adherence to the guidelines presented in this document will ensure the stability and performance of this compound, leading to more reliable and reproducible experimental results. Always consult the Safety Data Sheet (SDS) for specific safety and handling information.

References

- 1. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 2. How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained [int.livhospital.com]

- 3. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. Organoiodine chemistry - Wikipedia [en.wikipedia.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. 2-Iodo-N,N-dimethylacetamide | 73664-43-4 [sigmaaldrich.com]

- 14. Safe Lab Reagent Storage Guide | Best Practices 2025 [labdisposable.com]

- 15. ubpbio.com [ubpbio.com]

- 16. chemscene.com [chemscene.com]

- 17. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 18. labmanageracademy.com [labmanageracademy.com]

- 19. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]

An In-depth Technical Guide to the Discovery and History of 2-Iodo-N-phenylacetamide

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical evolution of 2-Iodo-N-phenylacetamide, a compound that has transitioned from an early 20th-century chemotherapeutic agent to an indispensable tool in modern proteomics. We will delve into the pioneering work of Jacobs and Heidelberger, detailing the original synthetic procedures and the scientific context of their research at the Rockefeller Institute for Medical Research. Furthermore, this guide will trace the compound's journey from its initial applications to its contemporary use as a highly specific cysteine-alkylating reagent, crucial for the structural and functional analysis of proteins. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this versatile molecule.